molecular formula C14H10ClN3O4S B1678487 N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide CAS No. 53501-41-0

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide

Cat. No. B1678487
CAS RN: 53501-41-0
M. Wt: 351.8 g/mol
InChI Key: RIGXBXPAOGDDIG-UHFFFAOYSA-N
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Description

“N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide”, also known as PITENIN-1, is a compound that has shown promising anti-cancer activity both in vitro and in vivo . It is a selective nonphosphoinositide inhibitor that specifically disrupts PIP3/Akt PH domain binding .


Synthesis Analysis

The structure-activity relationship study of the PIT-1 series, based on the replacement of a central thiourea unit with 1,2,3-triazole, leads to increased liver microsomal stability, drug likeness, and toxicity towards cancer cells . More details about the synthetic procedure of the compounds can be found in the referenced papers .


Molecular Structure Analysis

The molecular formula of the compound is C14H10ClN3O4S . The molecular weight is 351.76 .


Chemical Reactions Analysis

The compound PITENIN-1 has been studied for its anti-cancer activity. It suppresses PI3K-PDK1-Akt-dependent phosphorylation, which has been shown to reduce cell viability and induce apoptosis in PTEN-deficient U87MG glioblastoma cells .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 351.76 . More specific physical and chemical properties such as boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Anticancer Activity

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, referred to as PITENIN-1, has shown promising anticancer activity both in vitro and in vivo. A study focused on optimizing its structure to enhance liver microsomal stability, drug likeness, and toxicity towards cancer cells by replacing the central thiourea unit with a 1,2,3-triazole (Yadagiri Kommagalla et al., 2014).

Antibacterial and Antifungal Activity

N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides, including compounds structurally related to N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, have been synthesized and tested for their in vitro antibacterial and antifungal activities. Some of these compounds showed significant activity against various microorganisms, including Bacillus subtilis and Mycobacterium chlorophenolicum (T. Belz et al., 2013).

Antidiabetic and Antimicrobial Potential

A series of derivatives related to N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide were synthesized and evaluated for their antidiabetic potential against α-glucosidase and α-amylase enzymes. Some derivatives showed potent inhibitory activity. Additionally, these compounds also displayed antimicrobial potential against various bacteria and fungi, including Gram-positive and Gram-negative bacteria and Candida albicans (Samridhi Thakal et al., 2020).

Algae Inhibition

Thiourea compounds, which are structurally similar to N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, were studied for their potential to inhibit the growth of algae in Kenyir Lake, Terengganu, Malaysia. These eco-friendly compounds, including N-((4-(decyloxy)phenyl)carbamothioyl)-4-methyl benzamide, showed significant inhibition effects on the growth of Oscillatoria sp., an algae species (Nor et al., 2015).

Synthesis and Characterization for Antimicrobial Agents

Research into N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives, structurally similar to N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, has shown these compounds to possess broad-spectrum antibacterial and antifungal activities against various microorganisms, including drug-resistant strains (T. Ertan et al., 2007).

Antimicrobial and Antibiofilm Properties

A study on acylthioureas and 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, related to N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, demonstrated significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential for the development of new antimicrobial agents with antibiofilm properties (Carmen Limban et al., 2011).

properties

IUPAC Name

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O4S/c15-10-6-9(18(21)22)7-11(12(10)19)16-14(23)17-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,16,17,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGXBXPAOGDDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394812
Record name N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide

CAS RN

53501-41-0
Record name N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53501-41-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Kommagalla, S Cornea, R Riehle, V Torchilin… - …, 2014 - pubs.rsc.org
We previously reported encouraging in vitro and in vivo anti-cancer activity of N-((3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl)benzamide (termed PITENIN-1). In the current work, …
Number of citations: 22 pubs.rsc.org
HAM El-Sherief, BGM Youssif, SNA Bukhari… - Bioorganic …, 2018 - Elsevier
A series of novel compounds carrying 1,2,4-triazole scaffold was synthesized and evaluated for their anticancer activity against a panel of cancer cell lines using MTT assay. …
Number of citations: 128 www.sciencedirect.com

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